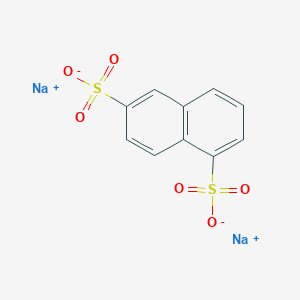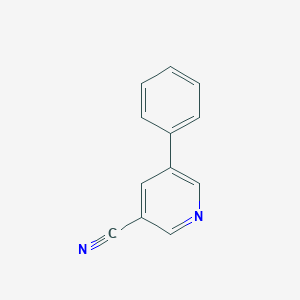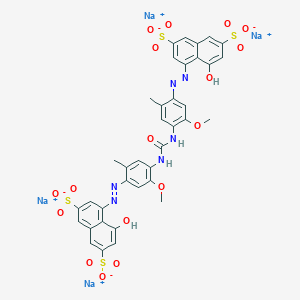
Natrium-1,6-Naphthalindisulfonat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Naphthalenedisulfonic acid, disodium salt is a useful research compound. Its molecular formula is C10H8NaO6S2 and its molecular weight is 311.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,6-Naphthalenedisulfonic acid, disodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,6-Naphthalenedisulfonic acid, disodium salt including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Nachweis in stark salzhaltigen Solen
Natrium-1,6-Naphthalindisulfonat wird zum Nachweis von Naphthalinsulfonaten in stark salzhaltigen geothermischen Solen verwendet . Dies wird durch Ionenaustausch-Hochleistungsflüssigchromatographie mit Fluoreszenzdetektion nach Festphasenextraktion erreicht . Die Substanzen werden innerhalb von 33 Minuten basisliniengetrennt und die Ausbeuten in Solen mit einer Salinität von bis zu 175 g/L NaCl betragen 100% (± 10) durch Festphasenextraktion .
Tracer für Strömung und Transport in tiefen geothermischen Reservoiren
Aufgrund seiner hohen Wasserlöslichkeit, Fluoreszenz und Temperaturstabilität bis zu mindestens 250 °C etabliert sich this compound als Tracer für Strömung und Transport in tiefen geothermischen Reservoiren .
Chemische Industrie
This compound ist eine wichtige Substanz in der chemischen Industrie und wird in der Liste der Chemikalien mit hohem Produktionsvolumen der Organisation für wirtschaftliche Zusammenarbeit und Entwicklung (OECD) aufgeführt .
Gerbstoffe
Sie werden hauptsächlich als Gerbstoffe verwendet .
Zwischenprodukte bei der Herstellung von Azofarbstoffen
This compound wird als Zwischenprodukt bei der Herstellung von Azofarbstoffen verwendet .
Zwischenprodukte bei der Herstellung von Pharmazeutika
Es wird auch als Zwischenprodukt bei der Herstellung von Pharmazeutika verwendet .
Wirkmechanismus
Target of Action
Sodium naphthalene-1,6-disulfonate primarily targets the Bacterioferritin comigratory protein and L-lactate dehydrogenase . These proteins play crucial roles in various biological processes, including iron storage and metabolism, and energy production, respectively .
Mode of Action
It is suggested that the compound may interact with these proteins, potentially altering their function .
Biochemical Pathways
It’s known that the compound can influence the pyrolysis of organic matter, accelerating the formation of carbon nuclei during the initial stage of naphthalene pyrolysis .
Pharmacokinetics
Sodium naphthalene-1,6-disulfonate exhibits high gastrointestinal absorption, indicating good bioavailability . It is also a P-gp substrate, which may influence its distribution within the body .
Result of Action
Given its targets and potential interactions, it may influence iron storage and metabolism, energy production, and the pyrolysis of organic matter .
Action Environment
The action, efficacy, and stability of Sodium naphthalene-1,6-disulfonate can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at room temperature to maintain its stability . Additionally, its solubility may affect its action and efficacy .
Eigenschaften
CAS-Nummer |
1655-43-2 |
|---|---|
Molekularformel |
C10H8NaO6S2 |
Molekulargewicht |
311.3 g/mol |
IUPAC-Name |
disodium;naphthalene-1,6-disulfonate |
InChI |
InChI=1S/C10H8O6S2.Na/c11-17(12,13)8-4-5-9-7(6-8)2-1-3-10(9)18(14,15)16;/h1-6H,(H,11,12,13)(H,14,15,16); |
InChI-Schlüssel |
YNHHCVFLGWPGOB-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-].[Na+].[Na+] |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C(=C1)S(=O)(=O)O.[Na] |
| 1655-43-2 | |
Verwandte CAS-Nummern |
525-37-1 (Parent) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the antitumor activity of 1,6-naphthalenedisulfonic acid disodium salt?
A1: The research paper primarily focuses on the enhanced antitumor activity of a novel Ca(II) coordination polymer synthesized using 1,6-naphthalenedisulfonic acid disodium salt as a building block. While the study does mention that the salt itself exhibits some antitumor activity against human hepatoma smmc-7721 and human lung adenocarcinoma A549 cell lines, it emphasizes that the Ca(II) coordination polymer demonstrates significantly higher efficacy against the A549 cell line. Specifically, the coordination polymer exhibits an IC50 value of 27 μg/mL against A549 cells, indicating greater potency compared to the 1,6-naphthalenedisulfonic acid disodium salt alone [].
Q2: How is 1,6-naphthalenedisulfonic acid disodium salt used in the synthesis of the Ca(II) coordination polymer?
A2: In the synthesis process, 1,6-naphthalenedisulfonic acid disodium salt reacts with calcium perchlorate and 4,4′-bipyridyl in a CH3CH2OH/H2O solution []. This reaction leads to the formation of the Ca(II) coordination polymer, with the 1,6-naphthalenedisulfonic acid disodium salt acting as a bridging ligand. X-ray crystallography revealed that the calcium ion coordinates with two oxygen atoms from two different 1,6-naphthalenedisulfonate ligands, contributing to the polymeric structure.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















